4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride
Description
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is a fluorinated piperidine derivative characterized by a 4-fluoro substituent on the piperidine ring and a 2-(trifluoromethyl)phenyl group at the same position. Its molecular formula is C₁₂H₁₄ClF₄N, with a molecular weight of 283.69 g/mol .
Properties
IUPAC Name |
4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)12(14,15)16;/h1-4,17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKXYHZVHHACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 4-(3-fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate | React appropriate substituted phenyl precursors with piperidine derivatives under conditions favoring substitution at the 4-position; use of tert-butyl carbamate as protecting group | Protected piperidine intermediate |
| 2 | Deprotection and salt formation | Treat the tert-butyl protected intermediate with 2 N HCl in dichloromethane (CH2Cl2) | Removal of the tert-butyl carbamate protecting group and formation of the hydrochloride salt of 4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine |
This method emphasizes the use of tert-butyl carbamate protection to control reactivity during the synthesis and the final acid treatment to yield the hydrochloride salt, which is the stable and isolable form of the compound.
Reaction Conditions and Yields
- The deprotection step is typically conducted at room temperature using 2 N hydrochloric acid in an organic solvent such as dichloromethane.
- The reaction time and temperature are optimized to ensure complete removal of the protecting group without degradation of the product.
- Yields for the final hydrochloride salt are reported to be high, reflecting the efficiency of the protection-deprotection strategy.
Alternative Synthetic Routes
While the primary patent focuses on the tert-butyl carbamate protection strategy, other literature and patents describe related substituted piperidine syntheses involving:
- Use of different protecting groups or direct substitution methods.
- Variations in the fluorine and trifluoromethyl substitution patterns on the phenyl ring.
- Modifications in solvent systems and reaction temperatures to optimize purity and yield.
However, specific preparation methods for 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride outside the above patent are limited in publicly accessible literature, indicating the patented method as the authoritative synthesis route.
Summary Table of Preparation Steps
| Step Number | Intermediate/Compound | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Substituted piperidine tert-butyl carbamate | Substituted phenyl precursors, piperidine, protecting group reagents | Formation of protected piperidine intermediate |
| 2 | This compound | 2 N HCl, CH2Cl2 | Deprotection and salt formation |
Research Findings and Notes
- The use of tert-butyl carbamate as a protecting group is critical to control the regioselectivity and prevent side reactions during the introduction of the fluorinated phenyl substituent.
- The hydrochloride salt form improves the compound's stability, solubility, and suitability for further pharmaceutical development.
- The synthetic method is scalable and reproducible, suitable for industrial applications.
- No significant alternative synthetic routes with better efficiency or yield have been documented in reliable sources, underscoring the importance of the described patented method.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a piperidine core with a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and stability. The presence of fluorine atoms significantly influences its interaction with biological targets, making it a valuable compound for pharmacological studies.
Mechanism of Action:
- Enzyme Inhibition: Research indicates that 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride can inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests potential anti-inflammatory properties.
- Receptor Interaction: The compound interacts with various receptors, including opioid receptors, influencing pain modulation pathways.
Chemistry
- Building Block for Synthesis: The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of derivatives that can exhibit varied biological activities.
Biology
- Biological Pathways Study: It is employed to study biological pathways and enzyme interactions, helping to elucidate mechanisms underlying various physiological processes.
- Cellular Effects: The compound has been shown to affect gene expression related to pain and inflammation, altering cellular responses to these stimuli.
Medicine
- Therapeutic Potential: Investigated for its analgesic and anti-inflammatory effects, this compound holds promise for developing new pharmaceuticals targeting pain management and inflammatory diseases .
- Cytotoxicity Studies: In vitro studies demonstrate moderate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), indicating potential anticancer activity.
Data Table: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship findings for variants of this compound:
| Compound Variant | Activity (IC50/µM) | Notes |
|---|---|---|
| 4-Fluoro variant | 10.4 (AChE) | Moderate acetylcholinesterase inhibition |
| Trifluoromethyl variant | 5.4 (BChE) | Enhanced butyrylcholinesterase inhibition |
| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |
These findings indicate that modifications to the piperidine ring and phenyl substituent significantly impact biological activity, with the trifluoromethyl group enhancing binding affinity to target enzymes.
Case Study 1: Analgesic Effects
In a controlled animal model study, varying doses of this compound were administered to assess analgesic efficacy. Results indicated that lower doses provided significant pain relief without notable adverse effects, highlighting its potential as a therapeutic agent for pain management.
Case Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of this compound revealed that it effectively reduced inflammation markers in vitro by inhibiting COX-2 activity. This supports its application in developing anti-inflammatory drugs targeting chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target being investigated .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares key structural and physicochemical attributes of the target compound with analogs from the evidence:
Key Observations :
- Positional Isomerism : The position of substituents on the phenyl ring (e.g., 2- vs. 4-trifluoromethyl) significantly impacts electronic effects and steric interactions. For example, the 2-trifluoromethyl group in the target compound may create steric hindrance compared to 4-substituted analogs like CAS 193357-81-2 .
- Functional Group Effects: Replacing fluorine with a hydroxyl group (as in 4-piperidinol derivatives) increases polarity but may reduce metabolic stability due to susceptibility to oxidation .
- Lipophilicity : The trifluoromethyl group universally enhances lipophilicity, but additional substituents like methoxy or nitro groups modulate solubility and bioavailability .
Biological Activity
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride (CAS Number: 1629177-04-3) is a piperidine derivative with significant potential in medicinal chemistry. The presence of fluorine and trifluoromethyl groups enhances its biological activity, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClF4N, with a molecular weight of 283.69 g/mol. The structure incorporates a piperidine ring substituted with a trifluoromethyl phenyl group, which is known to influence pharmacological properties due to the electron-withdrawing nature of fluorine atoms.
The trifluoromethyl group in the compound enhances its metabolic stability and lipid solubility, facilitating better membrane permeability. This property is crucial for its interactions with biological targets, including enzymes and receptors. The electron-withdrawing effect of the fluorine atoms allows for stronger hydrogen bonding interactions with protein targets, potentially increasing the compound's efficacy.
In Vitro Studies
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that similar piperidine derivatives demonstrate significant inhibitory effects against cholinesterases, β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15) .
Table 1: Inhibitory Activity Against Enzymes
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 IC50 (μM) | LOX-15 IC50 (μM) |
|---|---|---|---|---|
| 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine | TBD | TBD | TBD | TBD |
| 3b | 10.4 | 7.7 | Moderate | Moderate |
| 3e | 5.4 | 9.9 | Moderate | Moderate |
Note: TBD indicates values that need to be determined through further research.
Cytotoxicity and Anticancer Activity
Recent studies have also explored the cytotoxic effects of fluorinated piperidine derivatives on cancer cell lines. For example, some derivatives exhibited promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
Case Studies
- Anticancer Research : A study involving a series of piperidine derivatives showed that compounds with trifluoromethyl substitutions were more effective in reducing cell viability in cancer models compared to their unsubstituted analogs .
- Neuropharmacology : Research on similar compounds indicated that the presence of fluorine significantly increased the potency for inhibiting serotonin uptake, which has implications for treating mood disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer :
- Synthesis : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For fluorinated analogs, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or via intermediates like 4-fluoropiperidone .
- Optimization : Reaction yields depend on stoichiometry, solvent choice (e.g., dichloromethane or THF), and temperature control. For example, using NaHCO₃ as a base in DCM improved yields in analogous compounds by reducing side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are effective for isolating high-purity products (>98%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR can confirm the presence of the trifluoromethyl group (δ ~120-125 ppm for CF₃ in ¹³C) and fluorinated piperidine ring (¹⁹F NMR: δ ~-70 to -80 ppm) .
- IR : Stretching vibrations for C-F bonds (1000-1100 cm⁻¹) and aromatic C-H (3000-3100 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃ClF₄N: calc. 298.06) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation hazards .
- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent hygroscopic degradation .
- Disposal : Follow local regulations for halogenated waste; incineration with scrubbers is recommended for halogenated organics .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for fluorinated piperidine derivatives?
- Methodological Answer :
- Experimental Validation : Test solubility in tiered solvents (polar aprotic: DMSO, DMF; polar protic: MeOH, H₂O; nonpolar: hexane) under controlled conditions (25°C, stirring for 24h). For example, analogs like 4-fluoro-piperidinone hydrochloride showed solubility in MeOH (50 mg/mL) but poor solubility in H₂O (<1 mg/mL) .
- Computational Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., hydroxyl, amine) via reductive amination or Suzuki-Miyaura coupling to explore SAR .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the fluorinated ring .
- Biological Assays : Screen for CNS activity (e.g., σ-receptor binding) using radioligand displacement assays, given structural similarities to known analgesics .
Q. How can mechanistic insights into fluorination effects be derived using this compound?
- Methodological Answer :
- Comparative Studies : Synthesize non-fluorinated analogs (e.g., 4-phenyl-piperidine) and compare pharmacokinetic properties (logP, metabolic stability) .
- Crystallography : Resolve X-ray structures to analyze conformational changes induced by fluorine (e.g., chair vs. boat piperidine ring) .
- DFT Calculations : Model electron-withdrawing effects of CF₃ and F groups on piperidine ring basicity (pKa shifts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
